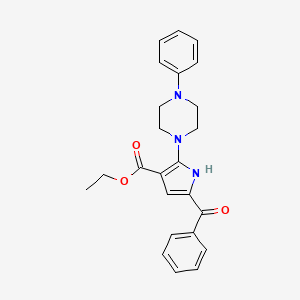

ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate

Descripción

Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a pyrrole-based compound featuring three key substituents:

- Benzoyl group at position 5 (electron-withdrawing, aromatic).

- Ethyl ester at position 3 (hydrolyzable to a carboxylic acid, influencing solubility and bioavailability).

This compound’s structure suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting due to the piperazine moiety, which is common in antipsychotics and antidepressants .

Propiedades

IUPAC Name |

ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-2-30-24(29)20-17-21(22(28)18-9-5-3-6-10-18)25-23(20)27-15-13-26(14-16-27)19-11-7-4-8-12-19/h3-12,17,25H,2,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANLCOMRPDAUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C22H24N2O3

- Molecular Weight : 364.44 g/mol

The structure consists of a pyrrole ring substituted with a benzoyl group and a piperazine moiety, which contributes to its biological activity.

Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate exhibits several mechanisms that contribute to its biological effects:

- Receptor Modulation : The compound has been shown to interact with various receptors, including serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cancer progression and inflammation, although specific targets are still under investigation.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses, making it a candidate for treating inflammatory diseases.

In Vitro Studies

Several studies have evaluated the biological activity of ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate in vitro:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A549 (lung cancer) | 15.2 | Induced apoptosis |

| Study B | HeLa (cervical cancer) | 10.5 | Inhibited cell proliferation |

| Study C | RAW264.7 (macrophages) | 20.0 | Reduced inflammatory cytokines |

Case Studies

- Case Study on Antitumor Activity : In a study published in Journal of Medicinal Chemistry, ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Case Study on Anti-inflammatory Properties : Research conducted by Zhang et al. indicated that this compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory conditions.

Comparación Con Compuestos Similares

Ethyl 5-Phenyl-2-(4-Phenylpiperazin-1-yl)-1H-Pyrrole-3-Carboxylate

Key Differences :

- Position 5 : Phenyl group (electron-rich, less polar) vs. benzoyl (electron-deficient, polar).

- Solubility: Benzoyl increases polarity, likely improving aqueous solubility compared to phenyl. Bioactivity: The phenyl group may favor hydrophobic interactions, while benzoyl could engage in hydrogen bonding or π-π stacking .

Ethyl 5-Ethoxy-2-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxylate (149j)

Key Differences :

- Position 5 : Ethoxy (electron-donating, alkoxy) vs. benzoyl.

- Position 2 : 2-Fluorophenyl (steric and electronic effects from fluorine) vs. 4-phenylpiperazinyl.

- Impact :

- Electronic : Ethoxy increases pyrrole electron density, contrasting with benzoyl’s electron withdrawal.

- Steric Effects : Fluorine’s small size and electronegativity may alter binding pocket interactions compared to the bulkier piperazinyl group.

- Metabolism : Ethoxy groups are prone to oxidative metabolism, whereas benzoyl may undergo hydrolysis .

Ethyl 2-(2-Benzoylhydrazino)-5-(4-Chlorophenyl)-1H-Pyrrole-3-Carboxylate

Key Differences :

- Position 2 : Benzoylhydrazine (polar, hydrogen-bonding capable) vs. 4-phenylpiperazinyl.

- Position 5 : 4-Chlorophenyl (electron-withdrawing, halogenated) vs. benzoyl.

- Reactivity: Chlorine’s electronegativity may direct electrophilic substitution reactions differently compared to benzoyl. Stability: Hydrazine derivatives are prone to oxidation, whereas piperazine rings are generally more stable .

Structural and Functional Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.